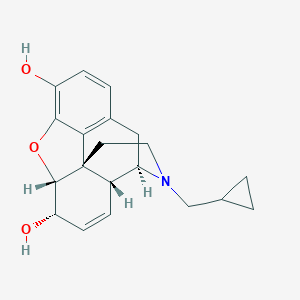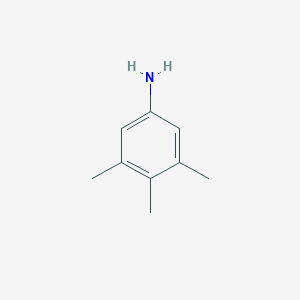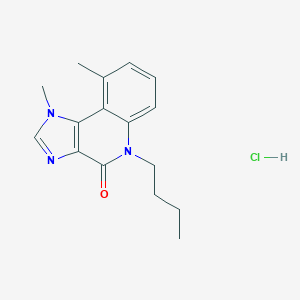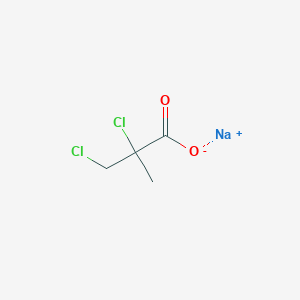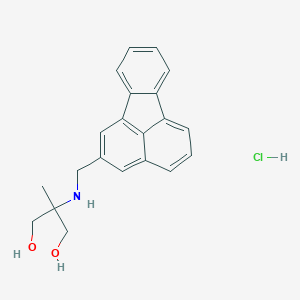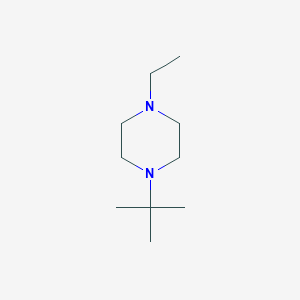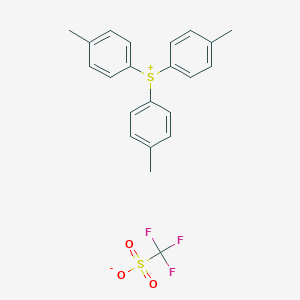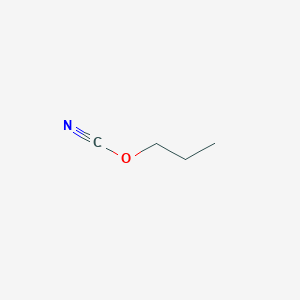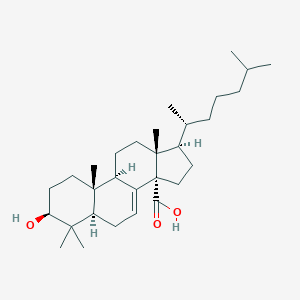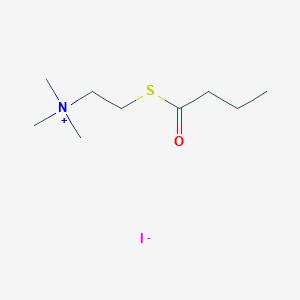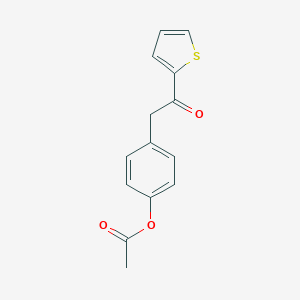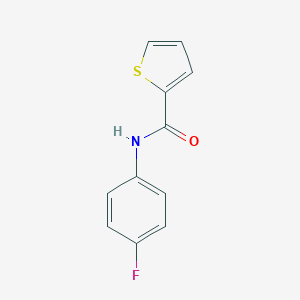
N-(4-fluorophenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)thiophene-2-carboxamide, also known as BAY 41-2272, is a chemical compound that is used in scientific research. It is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in regulating various physiological processes in the body.
Mecanismo De Acción
N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 activates sGC by binding to its heme group, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes in the body, such as smooth muscle relaxation, platelet aggregation, and neurotransmission. N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been shown to be a potent and selective activator of sGC, with a higher affinity for the oxidized form of sGC.
Efectos Bioquímicos Y Fisiológicos
N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation, which leads to a decrease in blood pressure. It also enhances nitric oxide-mediated relaxation of smooth muscle cells in the corpus cavernosum, which leads to an increase in blood flow and penile erection. Additionally, N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, which makes it a potential candidate for the treatment of various inflammatory and fibrotic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. It is also relatively stable and easy to handle, which makes it a convenient compound to work with. However, N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has some limitations for lab experiments. It is relatively expensive, which can limit its use in large-scale experiments. Additionally, it has low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272. One potential direction is the development of new sGC activators with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of sGC in various disease states, such as pulmonary hypertension and inflammatory diseases. Additionally, the use of N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 in combination with other drugs for the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 is a potent activator of sGC that has several potential therapeutic applications. Its mechanism of action involves the activation of sGC, which leads to the production of cGMP. N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272, which may lead to the development of new therapeutic strategies for various diseases.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 involves the reaction of 4-fluoroaniline with 2-bromo-thiophene-3-carboxylic acid. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary hypertension. It has also been studied for its potential use in the treatment of erectile dysfunction, as it enhances nitric oxide-mediated relaxation of smooth muscle cells in the corpus cavernosum. Additionally, N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of various inflammatory and fibrotic diseases.
Propiedades
Número CAS |
136340-91-5 |
|---|---|
Nombre del producto |
N-(4-fluorophenyl)thiophene-2-carboxamide |
Fórmula molecular |
C11H8FNOS |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8FNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |
Clave InChI |
GCPZKOCHNSMRNY-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



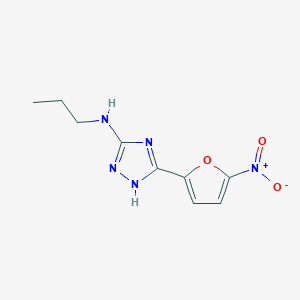
![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)
